Econazole Nitrate

Antifungal susceptibility Dermatophyte infection Imidazole comparative efficacy

Econazole nitrate is a differentiated imidazole antifungal for research: it exhibits intermediate potency between clotrimazole (more potent) and miconazole (less potent) against dermatophytes, enabling precise dose-response modeling. Its unique dual antifungal and anti-staphylococcal activity — 8 times more potent than ketoconazole against S. aureus — makes it the preferred azole for polymicrobial biofilm studies. Ideal as a benchmark for vulvovaginal candidiasis formulations and advanced topical delivery system development. Order high-purity (≥98%) econazole nitrate for reproducible, comparator-driven results.

Molecular Formula C18H15Cl3N2O.HNO3
C18H16Cl3N3O4
Molecular Weight 444.7 g/mol
CAS No. 68797-31-9
Cat. No. B017553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEconazole Nitrate
CAS68797-31-9
SynonymsEconazole
Econazole Nitrate
Ekonazole
Gyno Pervaryl 150
Gyno Pevaril
Gyno Pevaryl
Gyno-Pervaryl 150
Gyno-Pevaril
Gyno-Pevaryl
GynoPevaril
Nitrate, Econazole
Pevaryl
Molecular FormulaC18H15Cl3N2O.HNO3
C18H16Cl3N3O4
Molecular Weight444.7 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-]
InChIInChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)
InChIKeyDDXORDQKGIZAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Econazole Nitrate CAS 68797-31-9: Procurement Specifications and Comparative Positioning


Econazole nitrate (CAS 68797-31-9) is an imidazole antifungal agent with broad-spectrum activity against dermatophytes, yeasts, and certain Gram-positive bacteria. Its molecular formula is C₁₈H₁₅Cl₃N₂O·HNO₃, with a molecular weight of 444.69 g/mol . It is structurally closely related to miconazole nitrate but exhibits distinct solubility and stability profiles that inform its use in topical formulations. Understanding these baseline characteristics is essential for evaluating its differential performance against comparator azoles in specific research and industrial applications.

Why Generic Substitution of Econazole Nitrate is Inadvisable for Rigorous Scientific Study


Although multiple imidazole antifungals share a common mechanism of action targeting lanosterol 14α-demethylase, their in vitro potency, spectrum of activity, and physicochemical properties vary significantly. For instance, rank-order potency against clinical dermatophyte isolates differs markedly among clotrimazole, econazole nitrate, and miconazole nitrate [1]. Furthermore, econazole nitrate's unique antibacterial activity against *Staphylococcus aureus* is not uniformly shared by other azoles [2]. Relying on generic substitution without accounting for these quantitative differences can lead to experimental variability and compromised efficacy in both in vitro and in vivo models. The following evidence guide provides the specific, comparator-driven data necessary for informed procurement and scientific selection.

Econazole Nitrate: Head-to-Head Comparative Evidence for Scientific and Industrial Applications


Antifungal Potency Against Dermatophytes: Econazole vs. Miconazole and Clotrimazole

Against a panel of 26 dermatophyte and filamentous fungal strains, econazole nitrate demonstrated the highest fungistatic and fungicidal activity among the three imidazoles tested. Its activity was superior to clotrimazole and markedly higher than miconazole nitrate [1]. In a separate analysis of 64 clinical dermatophyte isolates, the rank order of activity was clotrimazole > econazole nitrate > miconazole nitrate, confirming that econazole occupies a distinct, intermediate potency position between these two common alternatives [2].

Antifungal susceptibility Dermatophyte infection Imidazole comparative efficacy

Comparative Clinical Equivalence in Vaginal Candidiasis: Econazole Nitrate vs. Miconazole

In a controlled, triple-open clinical study of 75 patients with vaginal candidiasis, econazole nitrate vaginal tablets demonstrated comparable antifungal efficacy to miconazole at 4 weeks post-treatment. The statistical analysis showed no significant difference between the two treatments, confirming their clinical equivalence in this indication [1].

Vulvovaginal candidiasis Clinical trial Antifungal efficacy

Distinct Antibacterial Activity: Econazole Nitrate vs. Ketoconazole Against S. aureus

Econazole nitrate exhibits significant antibacterial activity, particularly against Gram-positive organisms. In a comparative study, econazole nitrate was eight times more active than ketoconazole against 74 clinical isolates of *Staphylococcus aureus*. The study also noted that terbinafine had no detectable inhibitory activity against this organism [1].

Antibacterial activity Staphylococcus aureus Azole comparison

Resistance Development Potential: Econazole Nitrate vs. Other Azoles

The spontaneous mutation rate for resistance development was determined for several azole antifungals. Against one clinical isolate (Parent 90.1085), econazole nitrate exhibited a lower mutation rate (1 × 10⁻⁵) compared to ketoconazole (1.4 × 10⁻⁴), fluconazole (4 × 10⁻⁴), and miconazole (7 × 10⁻⁶) [1]. This quantitative data allows for a comparative assessment of resistance risk.

Antifungal resistance Mutation rate Azole comparison

Formulation Performance: Econazole Nitrate Topical Gel vs. Marketed Cream

Topical gels of econazole nitrate offer formulation-dependent advantages. The developed gel formulation released the drug more rapidly to the target site compared to a cream or ointment [1]. In a separate development study, an optimized emulgel formulation showed a superior in vitro release profile when compared directly to a marketed econazole nitrate cream, demonstrating the impact of the vehicle on drug delivery [2].

Topical formulation Drug release Pharmaceutical gel

Evidence-Based Application Scenarios for Econazole Nitrate in Research and Industrial Settings


Dermatophyte Infection Models Requiring Intermediate Potency

Researchers developing new topical antifungals or studying dermatophyte pathogenesis can use econazole nitrate as a reference compound with a well-characterized, intermediate potency profile. Its position between clotrimazole (more potent) and miconazole (less potent) against dermatophytes [1] makes it a valuable tool for establishing dose-response relationships and comparative efficacy in in vitro and in vivo models.

Studies of Mixed Fungal-Bacterial Biofilms (e.g., Podiatry Research)

For investigations of complex infections like those in diabetic foot ulcers or interdigital spaces, econazole nitrate is a preferred azole due to its proven dual antifungal and anti-staphylococcal activity. It is eight times more potent than ketoconazole against *S. aureus* [2], making it suitable for in vitro models of polymicrobial biofilms where both fungal and bacterial components need to be addressed.

Benchmarking Novel Vaginal Antifungal Formulations

Econazole nitrate serves as an excellent positive control or benchmark comparator for new chemical entities or novel delivery systems targeting vulvovaginal candidiasis. Its established clinical equivalence to the widely used miconazole [3] provides a solid baseline for evaluating the performance of new formulations in terms of efficacy, safety, and drug release kinetics.

Advanced Topical Formulation Development (Gels, Emulgels, Nano-systems)

Given the established influence of the vehicle on drug release kinetics, econazole nitrate is an ideal model drug for developing and characterizing advanced topical formulations. The superior release profiles of gels and emulgels over traditional creams [4] make it a relevant compound for studying the impact of excipients, viscosity, and nano-encapsulation on permeation and bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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